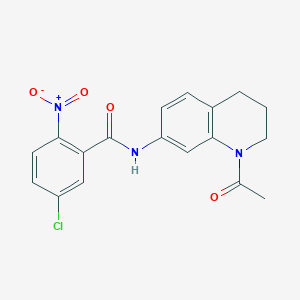

![molecular formula C14H17Cl2N3O2 B2572000 benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride CAS No. 2227206-01-9](/img/structure/B2572000.png)

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

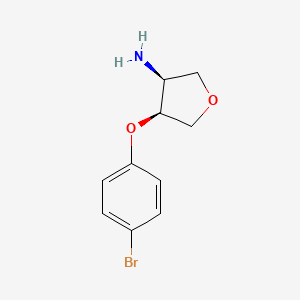

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride is a heterocyclic organic compound . It has a molecular weight of 330.21 . The IUPAC name for this compound is benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H17Cl2N3O2 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis and reactions of imidazo[1,2-a]pyrazine derivatives have been a subject of interest due to their relevance in creating novel heterocyclic systems. A study by Ivanov et al. (2003) delves into the synthesis of 1,6-dibenzoyl-5H,10H-diimidazo[1,5-a;1',5'-d;]pyrazine-5,10-dione through the Friedel-Crafts reaction, showcasing its potential for further chemical transformations, such as reactions with alcohols and amines to produce keto esters and amides (Ivanov et al., 2003). Similarly, Da-wei (2012) synthesized 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, analyzing the effects of solvent and base on cyclization reactions, emphasizing the importance of optimizing reaction conditions for these complex heterocyclic compounds (Da-wei, 2012).

Advances in Heterocyclic Chemistry

Research by Kazzouli et al. (2015) reviews advancements in direct C–H arylation of fused heterocycles, including imidazo[1,2-a]pyrazines, underscoring their significance in the economical and efficient synthesis of (hetero)aryl–aryl systems (Kazzouli et al., 2015). The work highlights the strategic importance of these reactions in reducing cost, time, and waste in the synthesis process.

Pharmacophoric Attributes and Biological Activities

The exploration of benzimidazoles-imidazo[1,2-a]pyrazine conjugates by Singh et al. (2019) provides insight into the antitumor activity of these compounds. This study synthesizes and screens a novel series of derivatives against a variety of human cancer cell lines, identifying derivatives with significant inhibitory activity and strong DNA binding interactions, showcasing the potential of imidazo[1,2-a]pyrazine derivatives as antitumor agents (Singh et al., 2019).

Propriétés

IUPAC Name |

benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENBJQWOLPEDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)

![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)

![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)

![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)

![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571931.png)

![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2571934.png)